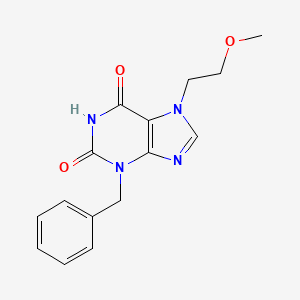
3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Übersicht
Beschreibung
The compound "3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purine derivatives are known for their wide range of biological activities and are often explored for their therapeutic potential. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their characterizations, which can be useful for understanding the general class of compounds to which it belongs.
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps to introduce various substituents into the purine ring. Paper discusses the synthesis of new purine derivatives with selenium and thiadiazolyl groups. These compounds were synthesized using spectroscopic methods and elemental analysis to elucidate their structures. While the specific methods for synthesizing "this compound" are not detailed, similar synthetic approaches may be applicable.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. The paper examines the structure of a nine-membered-ring-containing benzoazonine and its parent tetrahydrocarbazole. The study uses spectroscopic and crystallographic methods, along with Hirshfeld surface characterization, to understand the packing and interactions of the molecules. These techniques could similarly be applied to analyze the molecular structure of "this compound" to predict its behavior and interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the provided papers do not directly discuss the properties of "this compound," they do offer insights into the properties of structurally related compounds. For instance, strong hydrogen bonding and weak C—H⋯O interactions, as observed in the compounds studied in paper , could suggest similar properties such as solubility and melting point for the compound . Additionally, the presence of different functional groups as seen in paper can provide clues about the compound's reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The molecule 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, similar to olomoucine analogues, has been explored for its potential anticancer properties. A study by Hayallah (2017) designed and synthesized olomoucine analogues, including compounds with structures related to this compound. These compounds demonstrated good to excellent inhibition activity against human breast cancer cell line MCF-7, suggesting potential anticancer applications for compounds with similar chemical structures Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity.
Adenosine Receptor Antagonism
Compounds structurally related to this compound have been evaluated for their affinity towards human adenosine receptors. Priego et al. (2002) synthesized 1H,3H-pyrido[2,1-f]purine-2,4-diones, akin to the chemical structure , and found them to exhibit significant antagonist effects, particularly against the A(3) adenosine receptor. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial Pyrido[2,1-f]purine-2,4-dione derivatives as a novel class of highly potent human A(3) adenosine receptor antagonists.
Synthesis Techniques
Research on this compound also extends to its synthesis techniques. Khaliullin and Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, offering insights into synthetic methodologies that could apply to related compounds. This research presents a novel route for synthesizing 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the synthetic versatility and potential modifications of compounds like this compound Thietanyl Protection in the Synthesis of 8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of the compound “3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Eigenschaften
IUPAC Name |
3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-8-7-18-10-16-13-12(18)14(20)17-15(21)19(13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJNCOHQJXIYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326412 | |
| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
554423-81-3 | |
| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



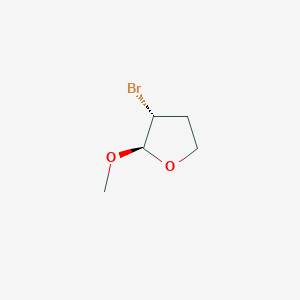
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
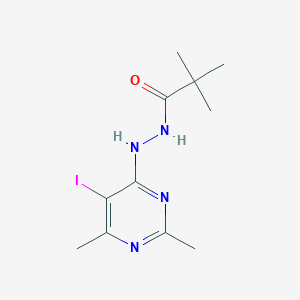
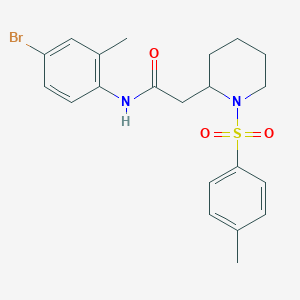
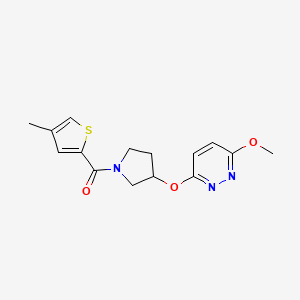
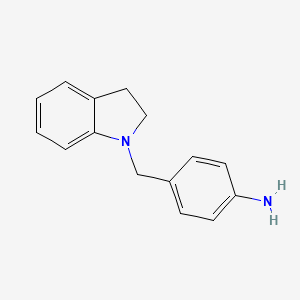
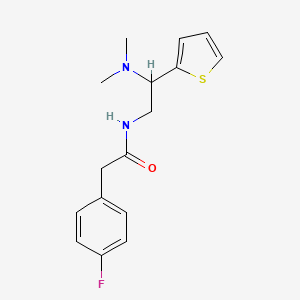
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
